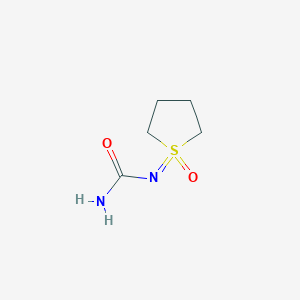

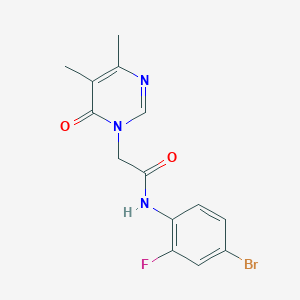

(1-Oxothiolan-1-ylidene)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Novel Redox Systems

Research by Weiss and Reichel (2000) on novel urea derivatives, including structures analogous to "(1-Oxothiolan-1-ylidene)urea," indicates their potential in creating two-step redox systems. These systems are characterized by reversible oxidation processes and have applications in electrochemical devices and sensors due to their stable radical cation forms at negative potentials (Weiss & Reichel, 2000).

Stress-Induced Hyperarousal

The compound has been indirectly linked to research on stress-induced hyperarousal through its structural similarity to compounds used in studying orexin receptors. While not directly related, this highlights the potential for derivatives of "this compound" in neurological research and the development of therapeutic agents targeting sleep disorders and stress responses (Bonaventure et al., 2015).

Photoluminescence

The synthesis and optical properties of oxy-borate phosphors incorporating urea derivatives, including structures similar to "this compound," demonstrate their utility in creating phosphors with strong UV and VUV absorption. This has implications for their use in lighting and display technologies, offering pathways for developing new materials with enhanced luminescent properties (Ingle et al., 2014).

DNA Repair Mechanisms

Studies on bacterial endonuclease V and its activity on DNA containing oxanine, a structure related to "this compound," shed light on the mechanisms of DNA repair and the potential therapeutic applications of enhancing or inhibiting these pathways in diseases linked to DNA damage (Hitchcock et al., 2004).

Antioxidant and Oxidative Stress

Research into the oxidation of sulfhydryls by peroxynitrite, with relevance to "this compound" derivatives, highlights the potential of these compounds in studying oxidative stress and the development of antioxidants. This could lead to new treatments for diseases where oxidative damage is a key pathophysiological mechanism (Radi et al., 1991).

Mecanismo De Acción

The precise mechanism of action for (1-Oxothiolan-1-ylidene)urea depends on its context. In fuel cell applications, it serves as a potential fuel source. Electrochemical oxidation of urea generates energy, producing nitrogen, carbon dioxide, and water. Researchers have explored its use in direct urea fuel cells (DUFCs) , which offer high gravimetric energy density and cost-effectiveness due to the availability of urea in waste water and urine .

Propiedades

IUPAC Name |

(1-oxothiolan-1-ylidene)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVMIOAGLRADRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=NC(=O)N)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2439984.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2439986.png)

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2439988.png)

![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)